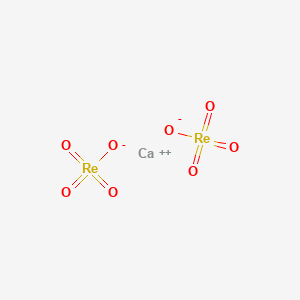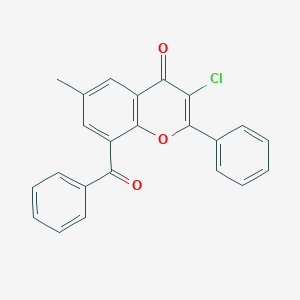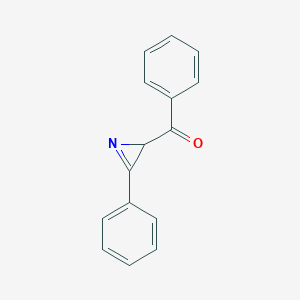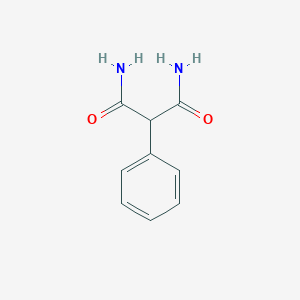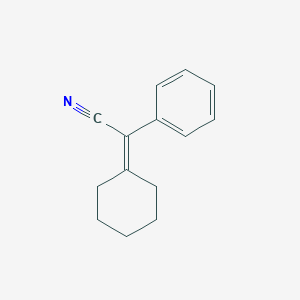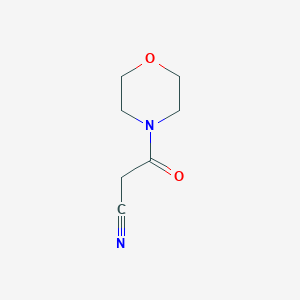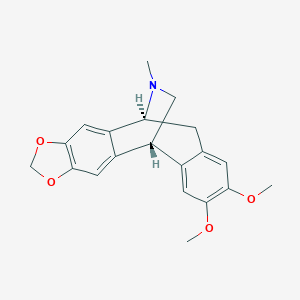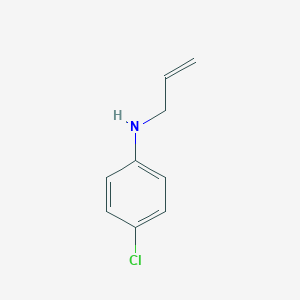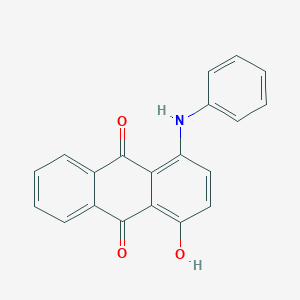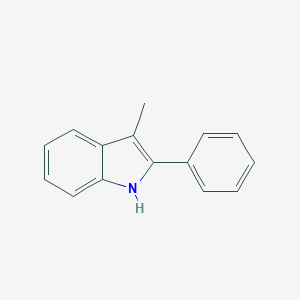
3-Methyl-2-phenyl-1H-indole
Übersicht
Beschreibung
3-Methyl-2-phenyl-1H-indole is a chemical compound with the molecular formula C15H13N . It is an organic compound that belongs to the class of indoles .
Synthesis Analysis
A series of 3-methyl-2-phenyl-1H-indoles was prepared and investigated for antiproliferative activity on three human tumor cell lines . The synthesis of 3-methyl-2-phenyl-1H-indoles involves the Fischer indolization of phenyl hydrazine with substituted acetophenones .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-phenyl-1H-indole can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-2-phenyl-1H-indole are complex. For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-phenyl-1H-indole include a density of 1.1±0.1 g/cm3, a boiling point of 377.9±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Topoisomerase II Inhibitory Activity : A study by Zidar et al. (2020) reported that 3-methyl-2-phenyl-1H-indoles demonstrated significant antiproliferative activity on human tumor cell lines and inhibited DNA topoisomerase II. This suggests potential use in cancer treatment (Zidar et al., 2020).
Corrosion Inhibition : Research by Verma et al. (2016) found that 3-amino alkylated indoles, including 3-methyl-2-phenyl-1H-indoles, acted as effective corrosion inhibitors for mild steel in acidic environments. This highlights their utility in materials science (Verma et al., 2016).
Single Crystal X-ray Structure Analysis : A study by Seferoğlu et al. (2009) involved the X-ray structure analysis of thiazolylazo indole dyes, including 3-methyl-2-phenyl-1H-indoles, providing valuable information for the development of novel dye compounds (Seferoğlu et al., 2009).
Antimicrobial and Anti-inflammatory Activities : Sravanthi et al. (2015) synthesized various 2-phenyl-1H-indole derivatives and evaluated them for anti-inflammatory, antioxidant, and antimicrobial activities. This indicates their potential in pharmaceutical applications (Sravanthi et al., 2015).
Organic Synthesis and Thermodynamics : Liu et al. (2020) investigated the solubility of 2-phenyl-1H-indole in various solvents and its thermodynamic properties, which is crucial for its application in organic syntheses (Liu et al., 2020).
Organic Anode Catalyst for Glucose Electrooxidation : A study by Hamad et al. (2021) explored indole-based organic catalysts for fuel cells, highlighting the electrochemical properties of indole derivatives including 1-methyl-2-phenyl-1H-indole in glucose electrooxidation (Hamad et al., 2021).
Zukünftige Richtungen
The results of studies on 3-Methyl-2-phenyl-1H-indole highlight it as a promising scaffold for further optimization of compounds with potent antiproliferative and antitopoisomerase II activities . This suggests that future research could focus on exploring its potential in the development of new chemotherapeutics .
Eigenschaften
IUPAC Name |
3-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAXCYQVBBQQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293168 | |
| Record name | 3-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenyl-1H-indole | |
CAS RN |
10257-92-8 | |
| Record name | NSC87600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



